Cavosonstat
货号 B606496
CAS 编号:
1371587-51-7
分子量: 299.71
InChI 键: BXSZILNGNMDGSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Cavosonstat is an orally bioavailable inhibitor of S-nitrosoglutathione reductase . It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) .
Synthesis Analysis
Cavosonstat was rapidly absorbed and demonstrated linear and predictable pharmacokinetics . Its exposure was unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport .Molecular Structure Analysis
The molecular formula of Cavosonstat is C16H10ClNO3 . Its average mass is 299.708 Da and its monoisotopic mass is 299.034912 Da .Chemical Reactions Analysis
Cavosonstat is a small molecule that works by blocking the enzyme S-nitrosoglutathione reductase (GSNOR), and preserving the activity of the S-nitrosoglutathione (GSNO) enzyme in cells’ membranes .Physical And Chemical Properties Analysis
Cavosonstat has a molecular weight of 299.71 g/mol . Its XLogP3-AA is 3.7, it has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .科学研究应用
CFTR Protein Modulation in Cystic Fibrosis
Scientific Field
Summary
Methods and Experimental Procedures
- Clinical Trials:
Results and Outcomes
COPD Treatment
Scientific Field
Summary
Methods and Experimental Procedures
Results and Outcomes
未来方向
属性
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cavosonstat | |
CAS RN |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Yield
18%
Citations
For This Compound
134
Citations
… than if cavosonstat is used alone without other CFTR modulators [18]. Use of cavosonstat as
… Cavosonstat may thus be considered a CFTR stabilizer that belongs to a novel therapeutic …
Number of citations: 57
www.sciencedirect.com
… C) One-step synthesis of Cavosonstat building block and its 4-deuterated analogue
using … Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR …
Number of citations: 37
onlinelibrary.wiley.com
… Furthermore, we explored the synthesis of a Cavosonstat derivative (a F508del-CFTR … Ru
3 O 2 /rGO delivered a yield of 47% for the synthesis of Cavosonstat derivative in one step, in …
Number of citations: 9
onlinelibrary.wiley.com
Poster sessions Page 1 patient cohort at our centre. Our objectives were to characterise the
demographics of the CF population aged !40 years and identify areas that will impact the …
Number of citations: 2
thorax.bmj.com
… as Cavosonstat (N91115 from Nivalis) aim at stabilizing the modulated CFTR at the cell
membrane. Cavosonstat is … Unfortunately, two phase 2 studies of Cavosonstat combined with …
Number of citations: 61
www.sciencedirect.com
… By inhibiting S-nitrosoglutathione reductase (GSNOR) cavosonstat increases intracellular
… Although safe and well tolerated [22], addition of cavosonstat in patients taking Orkambi did …
Number of citations: 24
www.sciencedirect.com
… , cavosonstat is the only CFTR stabilizer to be tested in clinical trials (NCT02589236). Cavosonstat
was … However, cavosonstat failed to demonstrate any additional improvement when in …
Number of citations: 25
www.sciencedirect.com
Background: This project aims to evaluate the potential beneficial effects of a selective S-nitrosoglutathione
reductase (GSNOR) inhibitor on post-acute stroke outcomes. Nitric oxide (NO…
Number of citations: 0
www.ahajournals.org
… In a recent phase 1 trial cavosonstat was well tolerated and … However, in a series of two phase
2 trials cavosonstat combined … clinical development for cavosonstat is planned at this time. …
Number of citations: 71
www.mdpi.com
… While Riociguat increases sensitivity of soluble guanylate cyclase (sGC) to NO, Cavosonstat
inhibits S-nitrosoglutathione reductase (GSNOR), which increases GSNO and NO levels …
Number of citations: 78
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。